molecular formula C11H12N2O2 B8599100 2,3,5-Trimethyl-6-nitro-1H-indole CAS No. 53918-82-4

2,3,5-Trimethyl-6-nitro-1H-indole

Cat. No.: B8599100
CAS No.: 53918-82-4
M. Wt: 204.22 g/mol
InChI Key: CEMDATHNBYHTNE-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-nitro-1H-indole (CAS: 53918-82-4) is a substituted indole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molar mass of 204.23 g/mol . Its structure features three methyl groups at positions 2, 3, and 5 of the indole ring, along with a nitro (-NO₂) substituent at position 4.

Properties

CAS No.

53918-82-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2,3,5-trimethyl-6-nitro-1H-indole

InChI

InChI=1S/C11H12N2O2/c1-6-4-9-7(2)8(3)12-10(9)5-11(6)13(14)15/h4-5,12H,1-3H3

InChI Key

CEMDATHNBYHTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted indoles are widely studied for their structural diversity and applications. Below is a comparative analysis of 2,3,5-Trimethyl-6-nitro-1H-indole with structurally related indole derivatives, focusing on substituent effects, spectroscopic data, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Spectral Data (¹³C-NMR δ, ppm)
This compound C₁₁H₁₂N₂O₂ 204.23 2,3,5-Me; 6-NO₂ Not reported in evidence
5-Methoxy-3-(2-nitrovinyl)-1H-indole C₁₁H₁₀N₂O₃ 218.21 5-OMe; 3-CH=CH-NO₂ 128.73 (C-3a), 147.14 (C-NO₂)
5-Fluoro-2,3-dihydro-1H-indole C₈H₈FN 137.15 5-F; 2,3-dihydro Not reported
1-Methyl-1H-indole-6-carboxylic acid C₁₀H₉NO₂ 175.18 1-Me; 6-COOH Not reported

Key Observations:

Substituent Effects on Reactivity and Stability The nitro group in this compound and 5-Methoxy-3-(2-nitrovinyl)-1H-indole () introduces strong electron-withdrawing effects, which stabilize the indole ring but reduce nucleophilic aromatic substitution (NAS) reactivity compared to electron-rich derivatives like 5-Methoxyindole-3-carboxaldehyde ().

Spectroscopic Differences

  • In 5-Methoxy-3-(2-nitrovinyl)-1H-indole , the nitro group’s presence shifts the ¹³C-NMR signal of the adjacent carbon (C-3a) to 128.73 ppm , while the nitro-bearing carbon resonates at 147.14 ppm . Similar shifts are expected in the target compound but require experimental confirmation.
  • Fluorinated derivatives (e.g., 5-Fluoro-2,3-dihydro-1H-indole ) exhibit distinct ¹⁹F-NMR signals, which are absent in nitro- or methyl-substituted indoles .

However, related nitro-indoles (e.g., 5-Methoxy-3-(2-nitrovinyl)-1H-indole) are synthesized via condensation of indole aldehydes with nitromethane under acidic conditions (NH₄OAc), yielding nitrovinyl derivatives in one step . By contrast, fluoro-substituted indoles (e.g., 5-Fluoro-1H-indole) often require multi-step sequences involving halogenation or cross-coupling, as seen in 4,5,6,7-Tetrafluoroindole synthesis starting from hexafluorobenzene ().

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